

Commercial Availability and Synthetic Utility of 5-Bromopyrimidine-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromopyrimidine-4-carbonitrile*

Cat. No.: *B037936*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidine-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic substitution with both a reactive bromine atom and a cyano group makes it a valuable precursor for the synthesis of diverse molecular libraries. This technical guide provides an in-depth overview of the commercial availability of **5-Bromopyrimidine-4-carbonitrile**, detailed experimental protocols for its utilization in key chemical transformations, and its relevance in the context of targeted drug discovery, particularly as a scaffold for kinase inhibitors.

Commercial Availability

5-Bromopyrimidine-4-carbonitrile is available from a range of chemical suppliers. The purity and available quantities vary, and researchers should consult the respective vendors for the most current pricing and stock information. The table below summarizes the offerings from several key suppliers.

| Supplier | Catalog Number | Purity | Quantity |
|-----------------------------------|----------------|--|----------|
| JHECHEM CO LTD | N/A | 99% (Pharmaceutical Grade), 95% (Industrial Grade) | Inquire |
| Greenbo Biochem | N/A | 99% | Inquire |
| Compound Net Biotechnology Inc. | N/A | 95% | Inquire |
| ChemScene (via Fisher Scientific) | CS-0050557 | >98% | 100MG |

Note: Availability and specifications are subject to change. Please verify with the supplier.

Synthetic Applications and Experimental Protocols

The utility of **5-Bromopyrimidine-4-carbonitrile** in synthetic chemistry primarily stems from the reactivity of the bromine atom at the 5-position, which readily participates in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carbonitrile group at the 4-position influences the reactivity of the pyrimidine ring, making the bromine an excellent handle for introducing molecular diversity.

Suzuki-Miyaura Cross-Coupling: A General Protocol

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of an aryl or heteroaryl boronic acid with a bromo-pyrimidine derivative, which can be adapted for **5-Bromopyrimidine-4-carbonitrile**.

Materials:

- **5-Bromopyrimidine-4-carbonitrile** (1.0 equivalent)
- Aryl/heteroaryl boronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 equivalents)

- Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk flask, add **5-Bromopyrimidine-4-carbonitrile**, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the degassed solvent system to the flask via cannula.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted-pyrimidine-4-carbonitrile.

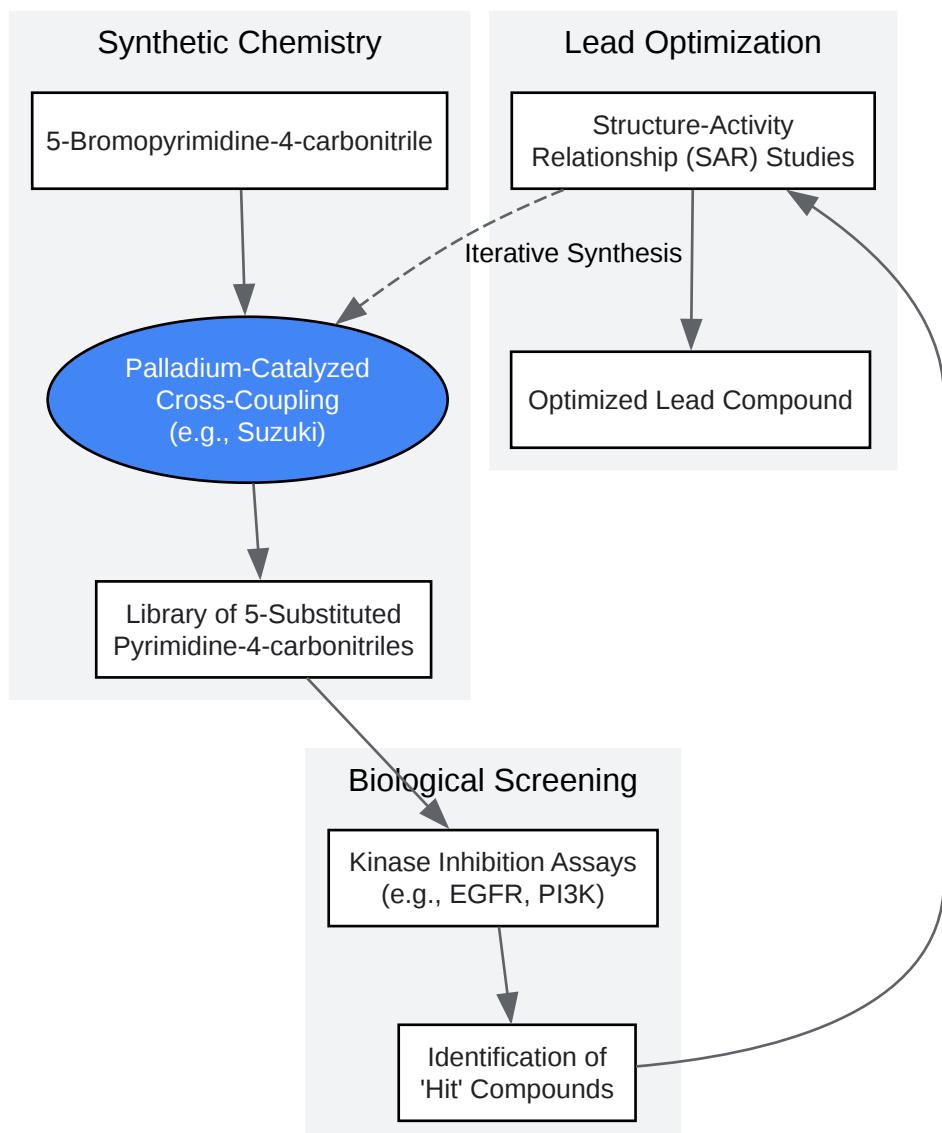
Biological Context: A Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors due to its structural similarity to the purine ring of ATP, enabling competitive binding to the ATP-binding site of kinases. Pyrimidine-5-carbonitrile derivatives have shown particular promise as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.[\[1\]](#)[\[2\]](#)

Role in Targeting EGFR and PI3K/mTOR Signaling Pathways

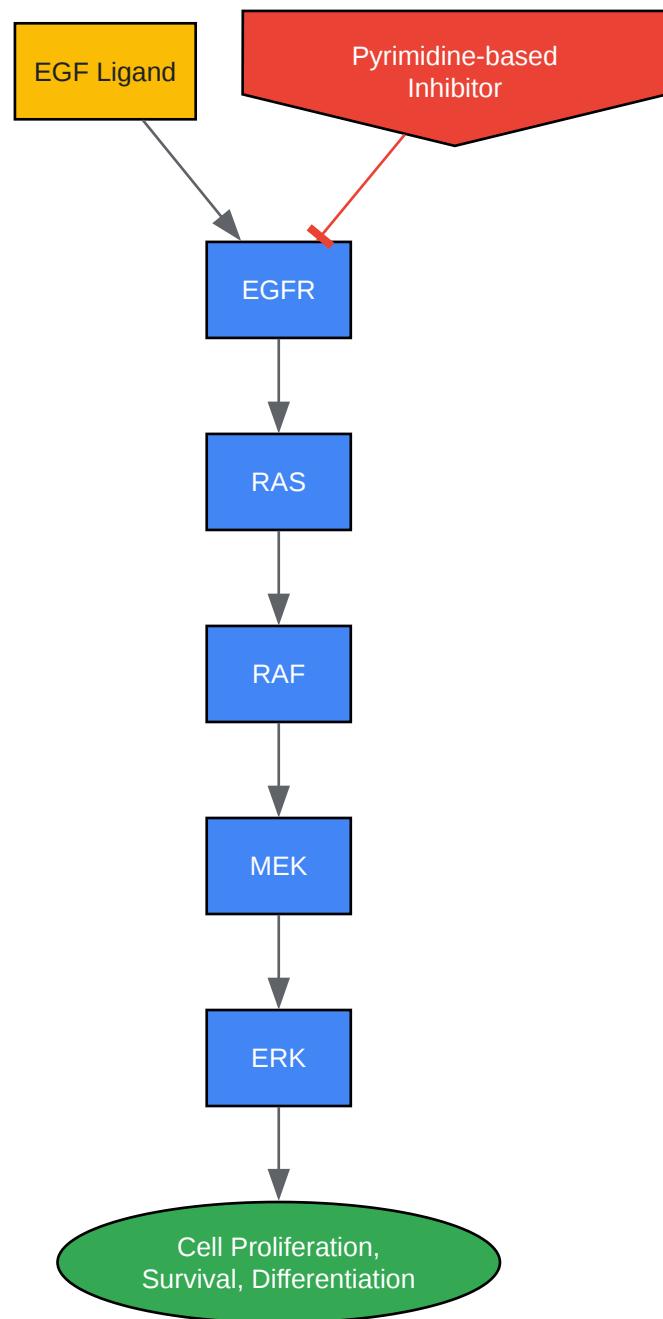
The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.^{[3][4]} Its aberrant activation is a hallmark of many cancers. Similarly, the PI3K/AKT/mTOR pathway is a central node in cell growth and metabolism, and its dysregulation is frequently observed in tumors.^{[5][6]} **5-Bromopyrimidine-4-carbonitrile** serves as a key starting material for the synthesis of molecules designed to inhibit kinases within these pathways. The functionalization at the 5-position allows for the introduction of various substituents that can enhance binding affinity and selectivity for the target kinase.

Below are diagrams illustrating the general workflow for utilizing **5-Bromopyrimidine-4-carbonitrile** in drug discovery and the simplified EGFR and PI3K/mTOR signaling pathways.



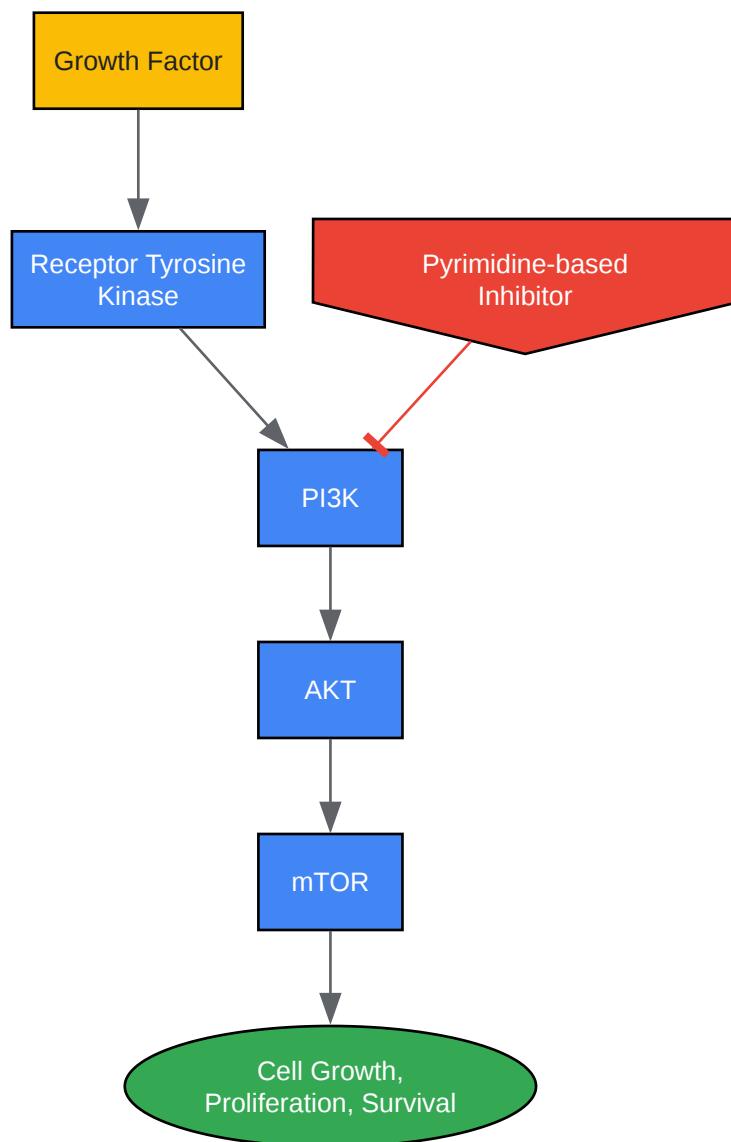
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Drug Discovery Workflow using **5-Bromopyrimidine-4-carbonitrile**.



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Simplified EGFR Signaling Pathway and Point of Inhibition.

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